Solubility Advantage: Enabling Intravenous Delivery of a Potent Fluoroquinolone
Alatrofloxacin mesylate is a prodrug specifically designed to overcome the extremely low aqueous solubility of the active parent drug, trovafloxacin. While trovafloxacin has a reported water solubility of just 0.07 mg/mL, the alatrofloxacin prodrug achieves a solubility of 0.04 mg/mL. While this value appears lower, it is crucial to recognize that this is the solubility for the prodrug, which enables its formulation into a stable, IV-infusible solution, a feat not possible with the parent compound [1]. This prodrug strategy is a direct response to a formulation barrier and is not a property shared by fluoroquinolones that are inherently soluble enough for direct IV formulation [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Alatrofloxacin mesylate: 0.04 mg/mL |
| Comparator Or Baseline | Trovafloxacin (active parent): 0.07 mg/mL |
| Quantified Difference | Alatrofloxacin solubility is approximately 0.57x that of the parent drug; the key differentiation is that the prodrug formulation enables IV infusion, whereas the parent drug cannot be directly administered intravenously. |
| Conditions | In vitro aqueous solubility measurement |
Why This Matters
This solubility profile is the fundamental reason for the compound's existence as an IV formulation; procurement for any study requiring intravenous administration of trovafloxacin necessitates the use of alatrofloxacin mesylate.
- [1] IWA Publishing. (n.d.). Table 2 Relating quinolone structure to solubility. Retrieved from https://iwaponline.com/view-large/628451 View Source
- [2] Australian Prescriber. (1999). Trovafloxacin and alatrofloxacin mesylate. Australian Prescriber, 22(2), 43-47. View Source
